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Compound of Interest

Compound Name: HIV-1 integrase inhibitor 11

Cat. No.: B186319

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and
bioavailability of Elvitegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment
of HIV-1 infection. This document summarizes key quantitative data, details experimental
methodologies from pivotal studies, and presents visual representations of metabolic pathways
and experimental workflows.

Introduction

Elvitegravir is a potent antiretroviral agent that inhibits the HIV-1 integrase enzyme, a critical
component for viral replication.[1] Its pharmacokinetic profile is characterized by low aqueous
solubility and extensive first-pass metabolism, necessitating co-administration with a
pharmacokinetic enhancer, such as ritonavir or cobicistat, to achieve therapeutic plasma
concentrations with once-daily dosing.[2][3] This guide delves into the absorption, distribution,
metabolism, and excretion (ADME) properties of Elvitegravir, providing a robust resource for
researchers and drug development professionals.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Elvitegravir from
various clinical studies, including in healthy volunteers and HIV-infected patients, with and
without pharmacokinetic boosters.
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Table 1: Single-Dose Pharmacokinetics of Elvitegravir in Healthy Volunteers

Elvitegravir Elvitegravir/Ritona
Parameter . Reference(s)
(Unboosted) vir (50 mg/100 mg)
200 mg, 400 mg, 800
Dose 50 mg [4]
mg
Cmax (ng/mL) Dose-dependent - [4]
Tmax (hr) ~3-4 - [4]
AUC (ng-h/mL) Dose-dependent - [4]
Half-life (t¥2) (hr) ~3 ~9 [4]

Table 2: Steady-State Pharmacokinetics of Boosted Elvitegravir in HIV-1 Infected Adults

Elvitegravir/Rit
Elvitegravir/lCo Elvitegravir/Rit onavir (85

Parameter bicistat onavir mg/100 mg) + Reference(s)
(150/150 mg) (150/100 mg) Atazanavir/Rit
ohavir
) Treatment- Treatment-
Population Treatment-Naive ] ] [1][5]
Experienced Experienced
Similar to EVG
Cmax (ng/mL) - - (6]
150 mg
Similar to EVG
AUCT (ng-h/mL) - - [6]
150 mg
>10-fold in vitro Modest 10%
Ct (ng/mL) - [6]
IC95 decrease
Half-life (t*2) (hr) - 8.7-13.7 - [1]

Table 3: Effect of Food on Elvitegravir Bioavailability (Boosted with Cobicistat)
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% Increase in .
Meal Type o % Increase in AUC Reference(s)
max

Light Meal (~373 kcal,

22% 36% 3]
20% fat)

High-Fat Meal (~800

56% 91% [3]
kcal, 50% fat)

Table 4: Elvitegravir Protein Binding and Distribution

Parameter Value Reference(s)
Plasma Protein Binding 98-99% [1][5]
Free Fraction (Normal Hepatic
_ 1.15% (% 0.14%) [5]
Function)
Free Fraction (Moderate
1.22% (+ 0.23%) [5]

Hepatic Impairment)

Experimental Protocols

This section outlines the methodologies employed in key experiments to determine the
pharmacokinetic properties of Elvitegravir.

Bioavailability and Pharmacokinetic Studies

Objective: To assess the oral bioavailability and pharmacokinetic profile of Elvitegravir, often in
combination with a pharmacokinetic enhancer.

Methodology:

» Study Design: Typically, these are Phase 1, open-label, single- or multiple-dose, randomized,
crossover, or parallel-group studies.[7][8]

o Study Population: Healthy adult volunteers or HIV-1 infected patients (treatment-naive or
treatment-experienced) are recruited.[9][10] Key inclusion criteria for clinical trials in HIV
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patients often include a plasma HIV-1 RNA level of >1,000 copies/mL and a CD4+ cell count
>100 cells/uL for treatment-naive patients.[11] Exclusion criteria commonly include
pregnancy, lactation, significant organ dysfunction, and use of contraindicated medications.
[11]

o Drug Administration: Elvitegravir is administered orally, with or without food, as a single agent
or in a fixed-dose combination tablet with a booster like cobicistat or ritonavir.[7]

e Blood Sampling: Serial blood samples are collected at predefined time points before and
after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours
post-dose).[8]

» Bioanalytical Method: Plasma concentrations of Elvitegravir and its metabolites are
quantified using a validated high-performance liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.

o Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key
pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (tv2), and
clearance (CL/F).

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and enzymes responsible for the
biotransformation of Elvitegrauvir.

Methodology:

e Enzyme Sources: Human liver microsomes (HLMs) and recombinant human cytochrome
P450 (CYP) enzymes (specifically CYP3A4) and UDP-glucuronosyltransferases (UGTS)
(specifically UGT1A1/3) are used.

 Incubation: Elvitegravir is incubated with the enzyme source in the presence of necessary
cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions) at
37°C.

o Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and
guantify the metabolites formed.
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o Reaction Phenotyping: To confirm the specific enzymes involved, selective chemical
inhibitors or antibodies against specific CYP or UGT isoforms are used.

CYP3A4 Inhibition Assay

Objective: To determine the inhibitory potential of Elvitegravir on CYP3A4 activity.
Methodology:
e Enzyme Source: Human liver microsomes or recombinant human CYP3A4.

e Probe Substrate: A known CYP3A4 substrate with a well-characterized metabolic pathway,
such as midazolam, is used.[2][12][13]

 Incubation: The enzyme source is pre-incubated with varying concentrations of Elvitegravir
before the addition of the probe substrate and cofactors.

o Data Analysis: The rate of metabolite formation from the probe substrate is measured in the
presence and absence of Elvitegravir. The IC50 value (the concentration of inhibitor that
causes 50% inhibition of enzyme activity) is then calculated.

UGT1A1 Glucuronidation Assay

Objective: To assess the role of UGT1A1 in the glucuronidation of Elvitegrauvir.
Methodology:
e Enzyme Source: Recombinant human UGT1A1 or human liver microsomes.

e Probe Substrate: A known UGT1A1 substrate, such as estradiol or bilirubin, is often used as
a positive control.[14][15]

« Incubation: Elvitegravir is incubated with the enzyme source and the cofactor UDPGA.

o Data Analysis: The formation of the Elvitegravir-glucuronide conjugate is monitored by LC-
MS/MS. Kinetic parameters (Km and Vmax) can be determined by varying the substrate
concentration.
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Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics
of Elvitegrauvir.
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Caption: Metabolic pathway of Elvitegrauvir.
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Caption: A typical experimental workflow for an Elvitegravir pharmacokinetic study.

Conclusion
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The pharmacokinetic profile of Elvitegravir is well-characterized, demonstrating the critical role
of pharmacokinetic enhancement for its clinical efficacy. Its metabolism is primarily mediated by
CYP3A4, with a secondary contribution from UGT1A1/3. Oral bioavailability is significantly
influenced by food. This technical guide provides a consolidated resource of quantitative data
and experimental methodologies to support further research and development in the field of
antiretroviral therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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